molecular formula C12H14N2 B14149695 3,5,8-Trimethylquinolin-2-amine CAS No. 948291-75-6

3,5,8-Trimethylquinolin-2-amine

Cat. No.: B14149695
CAS No.: 948291-75-6
M. Wt: 186.25 g/mol
InChI Key: YCTXLNOIENGSNZ-UHFFFAOYSA-N
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Description

3,5,8-Trimethylquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,8-Trimethylquinolin-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for preparing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs scalable and efficient methods. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to ensure greener and more sustainable processes .

Chemical Reactions Analysis

Types of Reactions

3,5,8-Trimethylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

3,5,8-Trimethylquinolin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5,8-Trimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication in microorganisms, leading to their antimicrobial effects. The compound may also interact with cellular receptors and signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These structural features may enhance its biological activity and make it a valuable compound for further research and development .

Properties

CAS No.

948291-75-6

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3,5,8-trimethylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11/h4-6H,1-3H3,(H2,13,14)

InChI Key

YCTXLNOIENGSNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)N)C

Origin of Product

United States

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